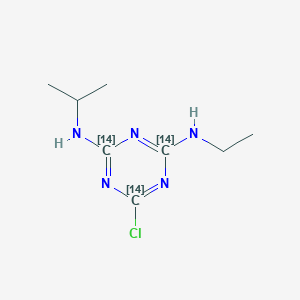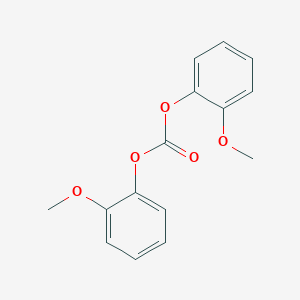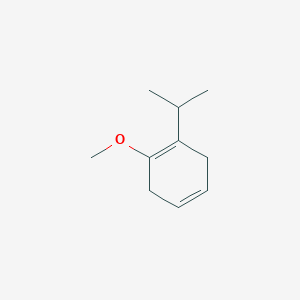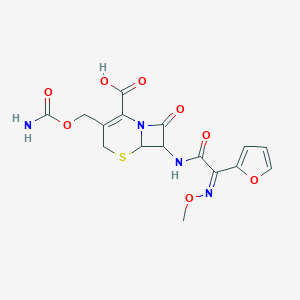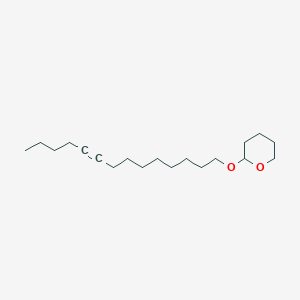
2H-Pyran, tetrahydro-2-(9-tetradecyn-1-yloxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-Pyran, tetrahydro-2-(9-tetradecyn-1-yloxy)- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a tetrahydro derivative of pyran, which is a six-membered heterocyclic compound containing oxygen. In
Applications De Recherche Scientifique
2H-Pyran, tetrahydro-2-(9-tetradecyn-1-yloxy)- has been extensively studied for its potential applications in various fields of scientific research. This compound has shown promising results in the field of organic electronics, where it can be used as a building block for the synthesis of functional materials. It has also shown potential in the field of pharmaceuticals, where it can be used as a starting material for the synthesis of biologically active compounds.
Mécanisme D'action
The mechanism of action of 2H-Pyran, tetrahydro-2-(9-tetradecyn-1-yloxy)- is not fully understood. However, it is believed that this compound may act as an inhibitor of certain enzymes or proteins, leading to an alteration in their activity. Further studies are required to elucidate the mechanism of action of this compound.
Effets Biochimiques Et Physiologiques
Studies have shown that 2H-Pyran, tetrahydro-2-(9-tetradecyn-1-yloxy)- has a range of biochemical and physiological effects. This compound has been shown to exhibit antibacterial and antifungal activity, making it a potential candidate for the development of new antimicrobial agents. It has also been shown to exhibit anti-inflammatory and antioxidant activity, which may have potential applications in the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2H-Pyran, tetrahydro-2-(9-tetradecyn-1-yloxy)- is its versatility in various fields of scientific research. This compound can be easily synthesized, and its derivatives can be modified to suit specific applications. However, one of the limitations of this compound is its limited solubility in water, which may pose challenges in certain experiments.
Orientations Futures
There are several future directions for the research of 2H-Pyran, tetrahydro-2-(9-tetradecyn-1-yloxy)-. One potential avenue of research is the development of new synthetic methods to improve the yield and efficiency of the reaction. Another potential direction is the synthesis of novel derivatives of this compound with enhanced properties. Additionally, further studies are required to elucidate the mechanism of action of this compound and its potential applications in various fields of scientific research.
Conclusion:
In conclusion, 2H-Pyran, tetrahydro-2-(9-tetradecyn-1-yloxy)- is a versatile compound with potential applications in various fields of scientific research. Its synthesis method has been extensively studied, and it has shown promising results in the fields of organic electronics and pharmaceuticals. Further studies are required to fully understand the mechanism of action of this compound and its potential applications in various fields of scientific research.
Propriétés
Numéro CAS |
19754-59-7 |
|---|---|
Nom du produit |
2H-Pyran, tetrahydro-2-(9-tetradecyn-1-yloxy)- |
Formule moléculaire |
C19H34O2 |
Poids moléculaire |
294.5 g/mol |
Nom IUPAC |
2-tetradec-9-ynoxyoxane |
InChI |
InChI=1S/C19H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-14-17-20-19-16-13-15-18-21-19/h19H,2-4,7-18H2,1H3 |
Clé InChI |
XVYMXOGWTFACKK-UHFFFAOYSA-N |
SMILES |
CCCCC#CCCCCCCCCOC1CCCCO1 |
SMILES canonique |
CCCCC#CCCCCCCCCOC1CCCCO1 |
Autres numéros CAS |
19754-59-7 |
Synonymes |
Tetrahydro-2-(9-tetradecynyloxy)-2H-pyran |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


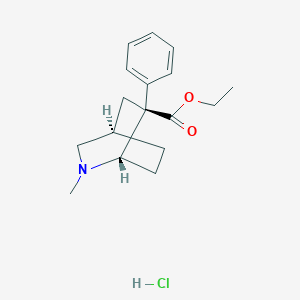
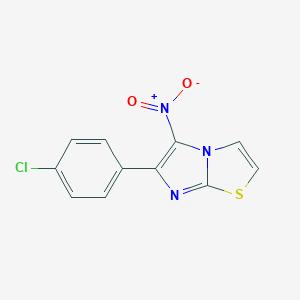
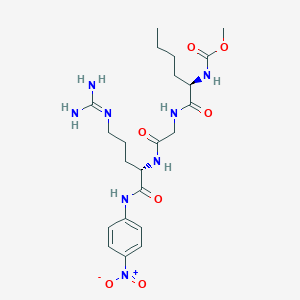
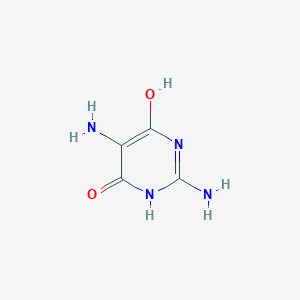
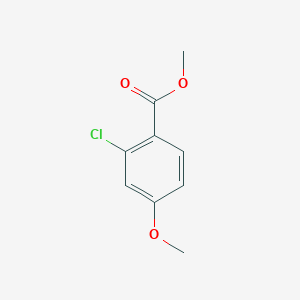
![Phosphonium, triphenyl[(3,4,5-trimethoxyphenyl)methyl]-, chloride](/img/structure/B34956.png)
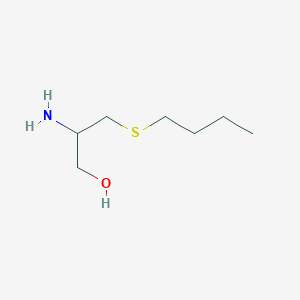
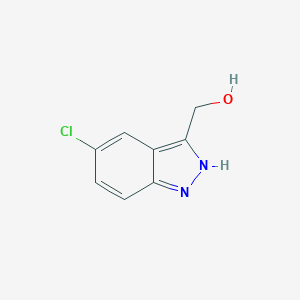
![Bis[1-(isopropyl)-2,2-dimethyl-3-(2-methyl-1-oxopropoxy)propyl] succinate](/img/structure/B34960.png)
